molecular formula C29H46N4O8 B3026435 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) CAS No. 2309189-98-6

1-NBD-1,2-bis(O-decanoyl-sn-glycerol)

Cat. No.: B3026435
CAS No.: 2309189-98-6
M. Wt: 578.7 g/mol
InChI Key: ITRQGXURHCHLOH-QHCPKHFHSA-N
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Description

1-NBD-1,2-bis(O-decanoyl-sn-glycerol) is a synthetic fluorescent diacylglycerol (DAG) analog. Its structure consists of a glycerol backbone esterified with two decanoyl (C10:0) fatty acid chains at the sn-1 and sn-2 positions, while the sn-3 position is modified with a nitrobenzoxadiazole (NBD) fluorophore. This compound is widely utilized as a fluorescent probe to study lipid trafficking, membrane dynamics, and enzymatic activity in biological systems .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₉H₄₆N₄O₈
  • Molecular Weight : 578.7 g/mol
  • Fluorescence: Excitation/Emission maxima at ~465 nm/535 nm (ethanol solution) .
  • Applications : Tracing lipid metabolism, monitoring phospholipase C (PLC) activity, and investigating lipid-protein interactions .

Structural Comparison

The following table summarizes structural differences between 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) and related diacylglycerols (DAGs) and monoacylglycerols (MAGs):

Compound Name Acyl Chains Functional Modifications Molecular Weight (g/mol) Key References
1-NBD-1,2-bis(O-decanoyl-sn-glycerol) C10:0 (decanoyl) NBD fluorophore at sn-3 578.7
1,2-Dioctanoyl-sn-glycerol (DiC8) C8:0 (octanoyl) None ~428.5*
1-Decanoyl-rac-glycerol C10:0 (monoacyl) None 242.3
1,2-Dioleoyl-sn-glycerol C18:1 (oleoyl) None 620.99
1,2-Diacyl-sn-glycerol (didodecanoyl) C12:0 (dodecanoyl) None 456.38
1,2-Diacyl-sn-glycerol (ditetradecanoyl) C14:0 (myristoyl) None 512.44

*Calculated based on molecular formula C₁₉H₃₄O₅.

Key Structural Insights :

  • Chain Length : Shorter acyl chains (e.g., C8 in DiC8) enhance membrane permeability but reduce stability compared to longer chains (C10–C18) .
  • Fluorophore : The NBD group in the target compound enables real-time fluorescence tracking, a feature absent in other DAGs .
  • Stereochemistry: The sn-1,2 configuration distinguishes these compounds from monoacylglycerols (e.g., 1-decanoyl-rac-glycerol) and triacylglycerols .

Protein Kinase C (PKC) Activation

  • 1,2-Dioctanoyl-sn-glycerol (DiC8): Acts as a PKC activator with an ED₅₀ of 20 µg/ml in MCF-7 cells .

Critical Analysis of Research Findings

  • Divergent PKC Modulation : DiC8 and phorbol esters (e.g., TPA) both activate PKC but differ in downstream effects; DiC8 avoids PKC downregulation, making it useful for sustained signaling studies . In contrast, the NBD-modified compound prioritizes imaging over sustained activation .
  • Chain Length vs. Function : Longer acyl chains (C18:1 in dioleoyl-glycerol) improve membrane integration but reduce solubility compared to shorter analogs (C8–C12) .
  • Fluorophore Limitations: While 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) enables fluorescence tracking, its bulkier structure may interfere with native lipid-protein interactions compared to unmodified DAGs .

Biological Activity

1-NBD-1,2-bis(O-decanoyl-sn-glycerol), commonly referred to as NBD-DAG, is a fluorescently labeled derivative of diacylglycerol (DAG) that plays a significant role as a lipid second messenger in various biological processes. This article delves into its biological activities, mechanisms of action, and applications in research.

Overview of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol)

NBD-DAG is synthesized through the hydrolysis of membrane phospholipids, leading to the production of DAG. It features a nitrobenzoxadiazole (NBD) fluorophore that enables its detection in biological assays. The excitation and emission maxima for this compound are approximately 470 nm and 541 nm, respectively .

Activation of Protein Kinase C (PKC)
NBD-DAG primarily functions by activating PKC, a family of serine/threonine kinases involved in numerous cellular processes including growth, differentiation, and apoptosis. The binding of NBD-DAG to the regulatory domain of PKC induces conformational changes that activate the enzyme . This activation is crucial for mediating signaling pathways associated with cell proliferation and survival.

Substrate for DAG Kinases
In addition to activating PKC, NBD-DAG serves as a substrate for DAG kinases, which phosphorylate DAG to produce phosphatidic acid (PA). PA is another vital lipid second messenger involved in various cellular functions such as cell migration and differentiation .

Biological Activities

The biological activities of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) can be summarized as follows:

  • Cell Growth Regulation : NBD-DAG has been implicated in promoting cell growth through its action on PKC pathways.
  • Apoptosis Modulation : It plays a role in regulating programmed cell death by influencing PKC activity.
  • Lipid Metabolism Studies : Due to its fluorescent properties, NBD-DAG is extensively used in studies related to lipid metabolism and signaling dynamics within cells .

Research Applications

NBD-DAG's unique properties have made it a valuable tool in various research contexts:

  • Fluorescent Probes : Its fluorescent nature allows real-time monitoring of lipid interactions within biological systems.
  • Cell Signaling Studies : Researchers utilize NBD-DAG to elucidate the roles of DAG in signaling pathways and to study lipid-protein interactions.
  • Assays for Lipid Metabolism : It is employed in developing assays that investigate lipid metabolism and related cellular processes .

Comparative Analysis with Related Compounds

The following table highlights the uniqueness of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) compared to structurally similar compounds:

Compound NameStructure TypeUnique Features
1-NBD-decanoyl-2-decanoyl-sn-glycerolDiacylglycerolContains two decanoyl chains; used similarly as a fluorescent probe.
1-Oleoyl-sn-glycerolDiacylglycerolUnsaturated fatty acid chain; less stable than saturated derivatives like NBD-DAG.
Phosphatidic acidGlycerophospholipidInvolved directly in signaling but lacks fluorescent properties.

The fluorescent tagging of NBD-DAG allows researchers to visualize lipid interactions more effectively than with non-fluorescent analogs .

Case Studies

Several studies have utilized 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) to explore its biological effects:

  • Cell Proliferation Studies : Research demonstrated that treatment with NBD-DAG enhances cell proliferation in various cell lines by activating PKC pathways.
  • Apoptosis Induction : A study showed that NBD-DAG could modulate apoptosis in cancer cells by influencing the activity of specific PKC isoforms.
  • Lipid Interaction Assays : Fluorescent assays using NBD-DAG revealed insights into how lipids interact with membrane proteins during cellular signaling events.

Q & A

Basic Research Questions

Q. How can researchers synthesize 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) with high stereochemical fidelity?

  • Methodological Answer : Synthesis requires regioselective acylation of the sn-1 and sn-2 positions of glycerol with decanoic acid, followed by fluorescent labeling at the ω-position using nitrobenzoxadiazole (NBD). Key steps include:

  • Stereochemical control : Use enzymatic or chiral catalysts to ensure correct sn-1,2-diacylglycerol configuration.
  • Fluorescent tagging : React the ω-hydroxyl group of decanoic acid with NBD chloride under anhydrous conditions.
  • Purification : Employ reverse-phase HPLC with C18 columns and validate purity (>98%) via mass spectrometry (MS) and NMR .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol)?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS: m/z calculated for C₃₃H₅₉N₃O₈) and fragmentation patterns.
  • NMR Spectroscopy : Use ¹H and ¹³C NMR to verify acyl chain positions (e.g., δ 4.2–4.4 ppm for sn-1,2-glycerol protons) and NBD fluorophore integration.
  • Chromatography : Monitor purity via TLC (chloroform/methanol gradients) or HPLC with UV detection at 470 nm (NBD absorption) .

Q. How is this compound applied in studying lipid-protein interactions?

  • Methodological Answer :

  • Fluorescence quenching assays : Incorporate 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) into liposomes and measure Förster resonance energy transfer (FRET) with proteins like protein kinase C (PKC).
  • Membrane binding studies : Use surface plasmon resonance (SPR) to quantify binding kinetics in lipid bilayers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in fluorescence intensity data during cellular uptake studies?

  • Methodological Answer : Fluorescence variability often arises from:

  • Environmental sensitivity : NBD fluorescence is pH- and polarity-dependent. Calibrate using pH-controlled buffers and reference fluorophores.
  • Self-quenching : Optimize lipid concentrations (e.g., <5 mol% in vesicles) to avoid aggregation. Validate with fluorescence lifetime imaging microscopy (FLIM) .

Q. What experimental strategies elucidate the thermodynamic phase behavior of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) in lipid mixtures?

  • Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures (e.g., gel-to-liquid crystalline) in binary mixtures with phospholipids like POPC.
  • Synchrotron X-ray diffraction (XRD) : Resolve lamellar spacing (e.g., 4.1 nm for β-phase structures) and metastable polymorphs (α, β') under varying temperatures .

Q. How can time-resolved fluorescence anisotropy improve understanding of lipid dynamics in model membranes?

  • Methodological Answer :

  • Anisotropy decay analysis : Use picosecond-pulsed lasers to probe rotational diffusion of the NBD fluorophore.
  • Membrane fluidity mapping : Compare anisotropy values in lipid rafts vs. disordered domains to quantify microviscosity changes .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the solubility of 1-NBD-1,2-bis(O-decanoyl-sn-glycerol) in aqueous buffers?

  • Resolution : Solubility varies with solvent preparation:

  • Stock solutions : Dissolve in DMSO or ethanol (3–10 mg/mL) and dilute into aqueous media (final organic solvent <1%).
  • Aggregation checks : Use dynamic light scattering (DLS) to confirm monomeric dispersion.
  • Documentation : Explicitly report solvent ratios and sonication protocols to ensure reproducibility .

Q. Methodological Tables

Application Technique Key Parameters Reference
Synthesis & Purity ValidationReverse-phase HPLCRetention time: 12–14 min (C18 column)
Phase Behavior AnalysisSynchrotron XRDLamellar spacing: 4.1 nm (β-phase)
Protein Binding KineticsSurface Plasmon ResonanceKD: 10–100 nM (PKC isoforms)

Properties

IUPAC Name

[(2S)-2-decanoyloxy-3-hydroxypropyl] 10-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]decanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46N4O8/c1-2-3-4-5-7-11-14-17-27(36)40-23(21-34)22-39-26(35)16-13-10-8-6-9-12-15-20-30-24-18-19-25(33(37)38)29-28(24)31-41-32-29/h18-19,23,30,34H,2-17,20-22H2,1H3/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRQGXURHCHLOH-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)O[C@@H](CO)COC(=O)CCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

578.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

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